molecular formula C9H11N3O3 B15286990 2-Amino-3-(4-nitrophenyl)propanamide

2-Amino-3-(4-nitrophenyl)propanamide

Cat. No.: B15286990
M. Wt: 209.20 g/mol
InChI Key: GZVVTACFGLQAFF-UHFFFAOYSA-N
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Description

2-Amino-3-(4-nitrophenyl)propanamide is an organic compound that belongs to the class of amino acid amides It is characterized by the presence of an amino group, a nitrophenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-nitrophenyl)propanamide typically involves the reaction of 4-nitrophenylalanine with suitable reagents. One common method includes the use of propylphosphonic anhydride (T3P®) as a coupling reagent to facilitate the formation of the amide bond . The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-nitrophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are often employed.

Major Products Formed

    Oxidation: Conversion to 4-nitrobenzaldehyde or 4-nitrobenzoic acid.

    Reduction: Formation of 2-Amino-3-(4-aminophenyl)propanamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-3-(4-nitrophenyl)propanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The nitrophenyl group plays a crucial role in its biological activity, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(4-nitrophenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-amino-3-(4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c10-8(9(11)13)5-6-1-3-7(4-2-6)12(14)15/h1-4,8H,5,10H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVVTACFGLQAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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